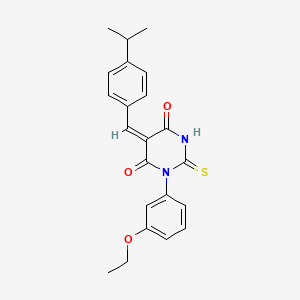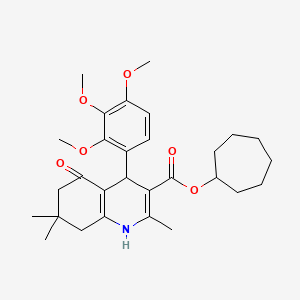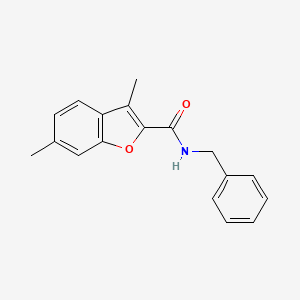![molecular formula C20H30O5 B5215322 diethyl [5-(2,6-dimethylphenoxy)pentyl]malonate](/img/structure/B5215322.png)
diethyl [5-(2,6-dimethylphenoxy)pentyl]malonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl [5-(2,6-dimethylphenoxy)pentyl]malonate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as Diethyl 5-(2,6-xylyloxy)pentylmalonate and is commonly used as a reagent in organic synthesis.
Wirkmechanismus
The mechanism of action of diethyl [5-(2,6-dimethylphenoxy)pentyl]malonate is not well understood. However, it has been reported to inhibit the growth of cancer cells by inducing apoptosis, which is programmed cell death. This compound has also been reported to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Diethyl [5-(2,6-dimethylphenoxy)pentyl]malonate has been reported to have various biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been reported to have anti-inflammatory and analgesic effects, making it a potential candidate for the development of drugs for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Diethyl [5-(2,6-dimethylphenoxy)pentyl]malonate has several advantages and limitations for lab experiments. One of the main advantages is its ability to inhibit the growth of cancer cells, making it a potential candidate for the development of anti-cancer drugs. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on diethyl [5-(2,6-dimethylphenoxy)pentyl]malonate. One of the main directions is the development of anti-cancer drugs based on this compound. Additionally, further research is needed to understand the mechanism of action of this compound and its potential applications in the treatment of inflammatory diseases. Finally, there is a need for the development of more efficient synthesis methods for diethyl [5-(2,6-dimethylphenoxy)pentyl]malonate to facilitate its use in scientific research.
Conclusion:
In conclusion, diethyl [5-(2,6-dimethylphenoxy)pentyl]malonate is a chemical compound that has potential applications in various fields, including medicine and organic synthesis. This compound has been reported to have anti-tumor activity and anti-inflammatory effects, making it a potential candidate for the development of drugs for the treatment of cancer and inflammatory diseases. Further research is needed to understand the mechanism of action of this compound and its potential applications in various fields.
Synthesemethoden
Diethyl [5-(2,6-dimethylphenoxy)pentyl]malonate can be synthesized by reacting 2,6-dimethylphenol with 5-bromopentanoic acid in the presence of a base such as potassium carbonate. The resulting product is then reacted with diethyl malonate in the presence of a catalyst such as piperidine to yield diethyl [5-(2,6-dimethylphenoxy)pentyl]malonate. This synthesis method has been reported in various research papers and is considered a reliable method for the preparation of this compound.
Wissenschaftliche Forschungsanwendungen
Diethyl [5-(2,6-dimethylphenoxy)pentyl]malonate has various scientific research applications, including its use as a reagent in organic synthesis. This compound is commonly used in the preparation of various compounds such as 5-(2,6-dimethylphenoxy)pentanoic acid, which has potential applications in the field of medicine. Additionally, diethyl [5-(2,6-dimethylphenoxy)pentyl]malonate has been reported to have anti-tumor activity, making it a potential candidate for the development of anti-cancer drugs.
Eigenschaften
IUPAC Name |
diethyl 2-[5-(2,6-dimethylphenoxy)pentyl]propanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O5/c1-5-23-19(21)17(20(22)24-6-2)13-8-7-9-14-25-18-15(3)11-10-12-16(18)4/h10-12,17H,5-9,13-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKCVAIVOOBJSOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCCCCOC1=C(C=CC=C1C)C)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-[5-(2,6-dimethylphenoxy)pentyl]propanedioate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-bromo-2-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}-3,5-dimethylbenzene](/img/structure/B5215254.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(1-naphthylmethyl)benzamide](/img/structure/B5215260.png)
![1-(3-{[4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-yl]amino}phenyl)ethanone hydrobromide](/img/structure/B5215268.png)
![5-{[4-bromo-5-(4-morpholinyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5215273.png)
![N-(2-chlorophenyl)-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B5215284.png)


![2-{2-imino-3-[2-(4-morpholinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}-1-(3-nitrophenyl)ethanone hydrobromide](/img/structure/B5215316.png)

![N-benzyl-N-methyl-3-({[2-(1,3-thiazol-4-yl)ethyl]amino}methyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5215326.png)
![N-[3-(dimethylamino)propyl]-3-nitrobenzamide](/img/structure/B5215329.png)
![3-[3-(2-bromo-4-chlorophenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B5215330.png)
![4-[(2-hydroxyethyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone](/img/structure/B5215337.png)
![N-(2,5-dimethylphenyl)-6-(4-morpholinyl)-N'-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5215339.png)